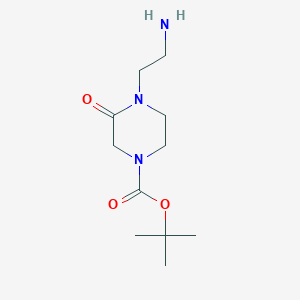

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRRSQHTAKWRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" properties

An In-depth Technical Guide to Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation

Introduction

In the rapidly advancing field of chemical biology and drug discovery, the development of novel therapeutic modalities is paramount. One of the most promising strategies to emerge is targeted protein degradation, which utilizes the cell's own machinery to eliminate disease-causing proteins. At the heart of this technology are bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). This compound has emerged as a critical chemical intermediate and linker for the synthesis of these sophisticated molecular entities.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic pathway, its primary application as a PROTAC linker, and essential safety information. The content is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging targeted protein degradation in their work. The piperazine scaffold is a well-established motif in medicinal chemistry, known for improving physicochemical properties and offering versatile points for chemical modification.[3] This particular derivative combines this privileged scaffold with a reactive primary amine and a Boc-protected nitrogen, providing the necessary handles for controlled, stepwise synthesis of complex PROTAC molecules.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. This compound is a structurally defined organic molecule designed for use in further chemical synthesis, particularly as a linker in the creation of PROTACs.[1][2]

| Property | Value | Source |

| CAS Number | 234108-58-8 | [2] |

| Molecular Formula | C11H21N3O3 | [2] |

| Molecular Weight | 243.31 g/mol | [2] |

| Appearance | Typically a solid (powder or crystalline) | Inferred from similar compounds[4] |

| Purity | ≥98% (Varies by supplier) | Inferred from supplier data[4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from lab chemical standards |

| Storage | Recommended to store at room temperature in the continental US, though conditions may vary. It is best to follow the Certificate of Analysis. | [1] |

Synthetic Strategy

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[3][5][6] The synthesis would likely start from a commercially available, Boc-protected piperazinone precursor, such as tert-butyl 3-oxopiperazine-1-carboxylate.[4][7]

The key transformation is the alkylation of the secondary amine within the piperazinone ring. This is a standard nucleophilic substitution reaction.

Proposed Synthetic Workflow

-

Starting Material Selection : The synthesis begins with tert-butyl 3-oxopiperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, preventing unwanted reactions at the N1 position of the piperazine ring.

-

Alkylation Reaction : The secondary amine at the N4 position is alkylated using a suitable two-carbon electrophile that contains a masked primary amine, such as 2-(Boc-amino)ethyl bromide or a similar reagent. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.

-

Deprotection : The final step involves the selective removal of the Boc group from the newly introduced ethylamine side chain to reveal the free primary amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that leave the Boc group on the piperazinone ring intact, if desired, or can be removed in a subsequent step.

Caption: Proposed synthetic workflow for the target compound.

Application in PROTAC Development

The primary and most significant application of this compound is as a versatile linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

A PROTAC molecule consists of three main components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

This compound provides a robust scaffold for the linker component. The primary amine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation. The piperazinone ring itself provides structural rigidity and favorable physicochemical properties, while the Boc-protected nitrogen offers another site for diversification or attachment.

PROTAC Synthesis Workflow

The general workflow for incorporating this linker into a PROTAC involves a series of coupling and deprotection steps.

Caption: General workflow for PROTAC synthesis using the linker.

Spectroscopic Characterization

While raw spectral data is dependent on the specific batch and instrumentation, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR : The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[8] The ethyl chain protons and the piperazine ring protons would appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm).[6][9] The protons of the primary amine (NH2) would likely appear as a broad singlet.

-

¹³C NMR : The carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm.[8] The carbonyl carbons of the amide and the carbamate would be observed further downfield (155-170 ppm).[6]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 244.31.[6]

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar piperazine derivatives provide guidance on handling.[10][11][12]

-

Hazard Classification : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some may be harmful if swallowed (H302).[10]

-

Precautionary Measures :

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10][12]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a strategically designed chemical building block of significant value to the field of targeted protein degradation. Its bifunctional nature, featuring a reactive primary amine and a protected piperazinone core, makes it an ideal linker for the modular synthesis of PROTACs. By providing a reliable means to connect E3 ligase ligands with target protein ligands, this compound facilitates the development of novel therapeutics aimed at degrading previously "undruggable" proteins. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and application is key to unlocking its full potential in creating the next generation of medicines.

References

-

PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]

-

MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(3), M772. URL: [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from Pharmaffiliates.com. URL: [Link]

-

INDOFINE Chemical Company. (n.d.). tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE. Retrieved from Indofinechemical.com. URL: [Link]

-

CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 1 gram. Retrieved from CP Lab Safety. URL: [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a generic supporting information document. URL: [Link] (Note: This is a representative URL as the original source is a direct document link).

-

ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from inno-pharmchem.com. URL: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from inno-pharmchem.com. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. connectjournals.com [connectjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE | 76003-29-7 | INDOFINE Chemical Company [indofinechemical.com]

- 8. rsc.org [rsc.org]

- 9. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

Navigating a Key Scaffold: A Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity, focusing on its definitive CAS (Chemical Abstracts Service) number, and delve into the rationale behind its synthesis, characterization, and strategic application in drug discovery. This document is intended to serve as a practical resource for scientists, offering not just protocols but also the mechanistic and strategic reasoning that underpins its use in the development of novel therapeutics. Particular emphasis is placed on its emerging role as a versatile linker in the field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is definitively registered under CAS Number 234108-58-8 . It is crucial for researchers to use this specific identifier in all documentation, procurement, and publication to avoid ambiguity with structurally related compounds.

The molecule incorporates several key functional groups that dictate its utility:

-

A Boc-protected piperazine ring : The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing its participation in undesired side reactions. This group is stable under a wide range of conditions but can be selectively removed under acidic conditions.

-

An Oxo-piperazine core : The ketone functionality introduces a degree of rigidity and a potential hydrogen bond acceptor site.

-

A primary aminoethyl side chain : This nucleophilic primary amine is the key reactive handle for subsequent chemical modifications, allowing for the covalent attachment of this scaffold to other molecules of interest.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 234108-58-8 | MedChemExpress[1] |

| Molecular Formula | C11H21N3O3 | MedChemExpress[1] |

| Molecular Weight | 243.31 g/mol | MedChemExpress[1] |

| IUPAC Name | This compound | N/A |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in organic solvents like DCM, DMF, DMSO | General Knowledge |

Synthesis and Mechanistic Rationale

The synthesis of this intermediate is a multi-step process designed to strategically install the required functional groups while preventing unwanted reactivity. A common and logical synthetic approach is outlined below.

Generalized Synthetic Workflow

The synthesis typically begins with a commercially available piperazine derivative, such as tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7).[2][3] The core principle is to introduce the aminoethyl side chain via nucleophilic substitution.

Caption: Generalized synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Choice of Starting Material : Using the pre-Boc-protected piperazine simplifies the synthesis by masking one of the two reactive nitrogen atoms from the outset.

-

Alkylation Strategy : 2-Bromoacetonitrile is an effective electrophile. The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the bromoacetonitrile. A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed during the reaction without competing in the alkylation. Acetonitrile (ACN) is a common polar aprotic solvent that effectively solvates the reactants.

-

Reduction Step : The crucial conversion of the nitrile intermediate to the primary amine is achieved via reduction.

-

Lithium Aluminum Hydride (LiAlH4) is a powerful, non-selective reducing agent suitable for this transformation. It requires anhydrous conditions and careful quenching.

-

Catalytic Hydrogenation (H2/Raney Ni) is a milder, often preferred alternative in industrial settings. It is cleaner and avoids the generation of aluminum salts, though it may require specialized high-pressure equipment.

-

Role in Drug Discovery: A Versatile PROTAC Linker

While useful as a general-purpose building block, this compound has gained significant traction as a component in the synthesis of PROTACs.[1]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to degrade specific target proteins.[1] They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This molecule serves as a versatile precursor for the linker component. The primary amine allows for its straightforward incorporation into the linker chain, and the piperazine ring provides a desirable balance of rigidity and solubility, which is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Sources

A Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block for Targeted Protein Degradation

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a crucial chemical intermediate in the field of drug discovery. With a molecular weight of 243.31 g/mol and the chemical formula C11H21N3O3, this molecule serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details the physicochemical properties, a validated synthetic pathway, analytical characterization protocols, and the strategic application of this linker in the construction of novel PROTACs, offering researchers and drug development professionals a foundational resource for its effective utilization.

The Emergence of Targeted Protein Degradation

Traditional pharmacology has focused on inhibiting the function of pathogenic proteins. However, a significant portion of the proteome is considered "undruggable" by these conventional methods. Targeted Protein Degradation (TPD) offers a paradigm shift by not just inhibiting, but completely removing target proteins from the cellular environment.

The PROTAC Mechanism

The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, effectively eliminating it from the cell.[1]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation. This compound provides a structurally robust and chemically versatile scaffold for this purpose.

Figure 1: The catalytic cycle of a PROTAC, illustrating the formation of a ternary complex to induce polyubiquitination and subsequent proteasomal degradation of a target protein.

Physicochemical and Structural Properties

The precise characterization of a chemical building block is fundamental to its successful application. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 243.31 g/mol | [1] |

| Molecular Formula | C11H21N3O3 | [1] |

| CAS Number | 234108-58-8 | [1][2] |

| Canonical SMILES | O=C(N1CC(N(CCN)CC1)=O)OC(C)(C)C | [3] |

| InChI Key | MCRRSQHTAKWRQS-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD28053710 | [3] |

| Physical State | White to off-white solid (predicted) | N/A |

| Purity | ≥98% (typically available) | N/A |

Synthesis and Purification Protocol

The synthesis of this linker is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol describes a validated and logical synthetic route starting from commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[4][5][6]

Proposed Synthetic Pathway

The core strategy involves the N-alkylation of the piperazinone nitrogen with a protected 2-aminoethyl group, followed by deprotection of the terminal amine. This ensures selective functionalization and prevents side reactions.

Figure 2: A validated workflow for the synthesis and purification of the target linker.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-oxopiperazine-1-carboxylate

-

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).

-

Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere. The causality for using a carbonate base is to deprotonate the secondary amine of the piperazinone, activating it as a nucleophile for the subsequent SN2 reaction with the bromo-compound. DMF is chosen as a polar aprotic solvent to facilitate this type of reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in ethanol (EtOH).

-

Add hydrazine monohydrate (4.0-5.0 eq) to the solution. The use of hydrazine is a standard and highly effective method for cleaving the phthalimide protecting group, forming a stable phthalhydrazide byproduct that precipitates out of solution.

-

Heat the mixture to reflux and stir for 4-6 hours. A white precipitate will form.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

Purification

The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM/MeOH 95:5 to 90:10), is effective for isolating the pure compound. This self-validating protocol ensures that fractions are collected and analyzed by TLC to confirm the presence of the desired product before being combined.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm), the piperazine ring protons, and the ethyl chain protons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 244.31.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product. A C18 reverse-phase column with a mobile phase of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity should typically exceed 98%.

Conclusion and Future Outlook

This compound is a high-value chemical tool for researchers in drug discovery. Its structure provides a balance of rigidity from the piperazinone ring and flexibility from the ethylamino chain, which is essential for optimizing PROTAC design. The terminal primary amine serves as a convenient handle for conjugation, while the Boc-protecting group on the piperazine ring allows for orthogonal synthesis strategies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this one will undoubtedly grow, paving the way for the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Piperazines | Ambeed.com [ambeed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a heterobifunctional chemical entity of significant interest in modern medicinal chemistry, particularly in the rapidly evolving field of targeted protein degradation. Its unique structural architecture, featuring a Boc-protected piperazine core, a reactive primary amine, and an oxopiperazine moiety, establishes it as a valuable and versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its critical role in the design and development of novel therapeutics.

Introduction: The Rise of PROTACs and the Pivotal Role of Linkers

The paradigm of drug discovery is undergoing a significant shift, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. PROTACs are at the forefront of this revolution. These chimeric molecules are designed with two distinct heads—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. The piperazine moiety, in particular, has gained prominence in linker design for its ability to impart conformational rigidity and improve aqueous solubility upon protonation. This compound serves as a key building block for incorporating these desirable features into PROTAC linkers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 234108-58-8 | [1][2] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [1][2] |

| Molecular Weight | 243.31 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. | Inferred from synthetic procedures |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages well-established principles of organic chemistry, including nucleophilic substitution and protecting group strategies. The following protocol outlines a common and effective synthetic route.

Overall Synthesis Scheme

Figure 1: Overall synthesis scheme for this compound.

Step 1: N-Alkylation of the Piperazine Core

The synthesis commences with the N-alkylation of tert-butyl 3-oxopiperazine-1-carboxylate. The Boc protecting group on one of the piperazine nitrogens effectively deactivates it, allowing for selective alkylation at the other nitrogen.

Protocol:

-

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture. The phthalimide group serves as a protecting group for the primary amine of the ethylamino side chain.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(2-phthalimidoethyl)-3-oxopiperazine-1-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The reaction proceeds via a standard SN2 mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide leaving group. The potassium carbonate neutralizes the hydrobromic acid byproduct, driving the reaction to completion. The use of a phthalimide protecting group is advantageous due to its stability under various reaction conditions.

Step 2: Deprotection of the Primary Amine

The final step involves the removal of the phthalimide protecting group to unveil the desired primary amine. Hydrazinolysis is a classic and effective method for this transformation.

Protocol:

-

Dissolve the purified tert-butyl 4-(2-phthalimidoethyl)-3-oxopiperazine-1-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, this compound.

Mechanistic Rationale:

Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable five-membered ring, phthalhydrazide, and the release of the free primary amine.

Figure 2: Simplified mechanism of phthalimide deprotection by hydrazinolysis.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the region of 2.5-3.5 ppm. The methylene protons of the ethylamino side chain will also be present in this region. The two protons of the primary amine will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the oxopiperazine will be downfield, typically above 160 ppm. The carbons of the piperazine ring and the ethylamino side chain will appear in the 40-60 ppm range.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of 244.16.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carbamate at approximately 1690 cm⁻¹. The C-N stretching vibrations will appear in the 1100-1300 cm⁻¹ region. The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region.

Applications in PROTAC Development

The primary application of this compound is as a versatile linker in the synthesis of PROTACs.[2][3][4] The terminal primary amine provides a convenient handle for conjugation to a ligand for either the target protein or the E3 ligase, typically through amide bond formation. The Boc-protected piperazine nitrogen can be deprotected at a later stage to allow for further functionalization or to serve as a point of attachment for the other ligand.

The oxopiperazine and the Boc-protected piperazine moieties contribute to the rigidity of the linker, which can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[5] Furthermore, the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC, a critical parameter for drug development.

Workflow for PROTAC Synthesis:

Figure 3: General workflow for the synthesis of a PROTAC using the title compound.

Safety and Handling

While a specific safety data sheet for CAS number 234108-58-8 is not widely available, based on the SDS for the highly analogous compound tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0), the following precautions should be observed[6]:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a strategically designed chemical building block that addresses the growing need for sophisticated linkers in the development of PROTACs. Its combination of a reactive primary amine for facile conjugation, a Boc-protected piperazine for controlled, sequential synthesis, and a rigidifying oxopiperazine core makes it a valuable tool for medicinal chemists. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this will undoubtedly increase, solidifying its importance in the synthesis of the next generation of therapeutics.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Available at: [Link]

-

Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Organic Syntheses. (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

Sources

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of a New Therapeutic Modality

In the rapidly evolving landscape of drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based pharmacology to a novel, event-driven therapeutic strategy. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a wide range of human ailments. At the heart of these innovative bifunctional molecules lies the linker, a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This technical guide provides an in-depth exploration of a key building block in the PROTAC linker toolbox: tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate .

Introduction: Unveiling a Versatile PROTAC Linker Building Block

This compound is a heterobifunctional chemical entity that has emerged as a valuable tool in the synthesis of PROTACs. Its unique structural features, comprising a piperazine core with a protected amine and a reactive primary amine, offer a versatile platform for the construction of effective protein degraders. This guide will delve into the chemical identity, synthesis, applications, and handling of this important molecule, providing researchers with the foundational knowledge required to leverage its potential in their drug discovery endeavors.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of a chemical compound is paramount for effective communication and information retrieval. "this compound" is the most commonly used name for this compound. However, a variety of synonyms and alternative names are also in use across different chemical databases and supplier catalogs.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 234108-58-8[1] |

| Molecular Formula | C11H21N3O3[1] |

| Molecular Weight | 243.31 g/mol [1] |

A comprehensive list of synonyms includes:

-

1-Boc-4-(2-aminoethyl)-3-oxopiperazine

-

This compound

-

4-(2-Aminoethyl)-3-oxo-1-piperazinecarboxylic acid 1,1-dimethylethyl ester

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature of this molecule, enabling selective functionalization of the piperazine nitrogen atoms.

The Strategic Role in PROTAC Design

The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker, which connects the target-binding "warhead" and the E3 ligase-recruiting ligand, plays a crucial role in orchestrating this interaction. The structural characteristics of this compound make it an attractive component for PROTAC linkers.

The piperazine core can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the presence of multiple nitrogen atoms can enhance the solubility of the resulting PROTAC, a critical parameter for bioavailability. The terminal primary amine provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand, while the Boc-protected nitrogen allows for further chemical modifications if desired.

Figure 1: General mechanism of action of a PROTAC.

Synthesis and Chemical Properties

A potential synthetic approach could involve the reaction of tert-butyl 3-oxopiperazine-1-carboxylate with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group.

Proposed Synthetic Workflow

Sources

"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Piperazine-Based Compounds: A Case Study on Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. While this specific compound is commercially available as a synthetic building block, its biological mechanism of action has not been elucidated in publicly accessible literature. This guide, therefore, adopts a proactive and instructional approach. Instead of detailing a known mechanism, it provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to systematically investigate and determine the mechanism of action for a novel compound such as this.

This document serves as a strategic manual, outlining a multi-tiered experimental approach that spans from initial computational predictions and target identification to rigorous in vitro validation and pathway analysis. By presenting this in the context of this compound, we offer a tangible case study for the broader challenge of mechanism of action elucidation in early-stage drug discovery.

Part 1: Initial Characterization and Target Identification

The foundational step in understanding a compound's biological effect is to identify its molecular target(s). This phase employs a combination of computational and experimental techniques to generate and test hypotheses.

In Silico Profiling: A Predictive Starting Point

Before initiating wet-lab experiments, computational methods can efficiently screen for potential biological targets based on the compound's structure. This approach saves resources and helps in designing more focused subsequent experiments.

Methodology: Structure-Based Virtual Screening

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Library Selection: A library of 3D protein structures is compiled. Given the prevalence of the piperazine scaffold in neurological drugs, this library should be enriched with G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Molecular Docking: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding pose and affinity of the compound against each target in the library.

-

Analysis and Prioritization: The results are ranked based on docking scores and binding energies. Top-scoring targets are prioritized for experimental validation.

Expected Outcome: A ranked list of potential protein targets, providing a rational basis for downstream experiments.

Phenotypic Screening: Uncovering Cellular Effects

Parallel to in silico work, phenotypic screening can reveal the compound's effect on cell behavior without a priori knowledge of the target.

Methodology: High-Content Imaging Assay

-

Cell Line Selection: A panel of relevant human cell lines (e.g., neuronal, cancerous) is chosen.

-

Compound Treatment: Cells are treated with a range of concentrations of the compound.

-

Staining and Imaging: After a set incubation period, cells are stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are used to quantify changes in cell morphology, proliferation, or other parameters.

-

Data Analysis: A "phenotypic fingerprint" of the compound's effect is generated and can be compared to a database of known drugs to infer a potential mechanism.

Affinity-Based Target Identification

For a more direct approach, chemical proteomics can be employed to isolate the compound's binding partners from a complex biological sample.

Methodology: Affinity Chromatography

-

Immobilization: The compound is chemically modified to be attached to a solid support (e.g., agarose beads) while preserving its structural integrity. The primary amine group on the ethyl side chain is a suitable point of attachment.

-

Lysate Incubation: The immobilized compound is incubated with a cell or tissue lysate.

-

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Workflow for Target Identification

Caption: Workflow for initial target discovery.

Part 2: Target Validation and Mechanistic Deep Dive

Once a list of potential targets is generated, the next crucial phase is to validate these interactions and understand their functional consequences.

Biophysical Confirmation of Binding

It is essential to confirm a direct, physical interaction between the compound and its putative target protein.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: The purified target protein is immobilized on a sensor chip.

-

Analyte Injection: A solution containing this compound is flowed over the chip.

-

Detection: The binding event is detected in real-time by measuring changes in the refractive index at the sensor surface.

-

Data Analysis: Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) are calculated.

| Parameter | Description | Typical Value for Drug-Target Interaction |

| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |

| kd (s⁻¹) | Dissociation rate constant | 10⁻² - 10⁻⁵ |

| KD (M) | Equilibrium dissociation constant (kd/ka) | Nanomolar (nM) to low micromolar (µM) |

Table 1: Key parameters derived from SPR analysis.

Functional Assays: From Binding to Biological Effect

Confirmation of binding must be followed by evidence that this interaction leads to a functional change in the target's activity.

Example Protocol: Kinase Inhibition Assay (If target is a kinase)

-

Assay Setup: In a microplate well, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Reaction and Detection: Allow the kinase reaction to proceed. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method (e.g., Kinase-Glo®).

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Pathway Analysis

The final step is to understand how the compound's effect on its target modulates downstream signaling pathways within the cell.

Methodology: Western Blotting

-

Cell Treatment and Lysis: Treat cells with the compound and then lyse them to release their protein content.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Antibody Probing: Incubate the membrane with primary antibodies specific for key proteins in the hypothesized signaling pathway (e.g., phosphorylated vs. total forms of a downstream kinase).

-

Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands. Changes in protein levels or phosphorylation status can confirm pathway modulation.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway.

References

-

Molecular Docking

- Title: "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimiz

- Source: Journal of Comput

-

URL: [Link]

-

High-Content Screening

- Title: "High-content screening: a powerful approach to systems cell biology and drug discovery"

- Source: N

-

URL: [Link]

-

Chemical Proteomics

- Title: "Chemical proteomics: a powerful tool for drug target identific

- Source: Expert Opinion on Drug Discovery

-

URL: [Link]

-

Surface Plasmon Resonance (SPR)

- Title: "Surface plasmon resonance (SPR)

- Source: Drug Discovery Today

-

URL: [Link]

- Kinase Assays: Title: "Kinase-Glo® Luminescent Kinase Assay" Source: Promega Corpor

The Strategic Integration of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity. This guide provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a key building block for the construction of advanced PROTACs. We will delve into the rationale behind its design, detailed synthetic protocols, and its strategic incorporation into final PROTAC constructs, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is far from being a passive tether; it plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[2] The chemical nature, length, rigidity, and solubility of the linker significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3][4]

Piperazine-containing linkers have emerged as a valuable class of building blocks in PROTAC design.[5] They offer a degree of rigidity that can pre-organize the PROTAC into a productive conformation, reducing the entropic penalty of ternary complex formation.[6][] Furthermore, the piperazine motif can enhance the aqueous solubility of the PROTAC, a critical parameter for improving cell permeability and overall pharmacokinetic properties.[8] The protonatable nitrogen atoms in the piperazine ring can contribute to improved solubility and may play a role in endosomal escape.[5]

This compound is a versatile building block that incorporates the beneficial features of a piperazine core with a reactive primary amine for facile conjugation to either the POI ligand or the E3 ligase ligand. The Boc-protecting group on the piperazine nitrogen allows for controlled, sequential synthesis, a cornerstone of modular PROTAC assembly.

Physicochemical Properties and Design Rationale

The structure of this compound is strategically designed for its role as a PROTAC linker.

| Property | Value | Source |

| Molecular Formula | C11H21N3O3 | [9] |

| Molecular Weight | 243.31 g/mol | [9] |

| CAS Number | 234108-58-8 | [9] |

The key design elements and their functional implications are:

-

Boc-Protected Piperazine Ring: The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the piperazine nitrogen, preventing unwanted side reactions during the initial coupling steps of PROTAC synthesis. It can be readily removed under acidic conditions to reveal a secondary amine for further functionalization if required.

-

3-Oxopiperazine Core: The oxo group introduces a degree of polarity and can participate in hydrogen bonding interactions within the ternary complex. The piperazinone ring system provides conformational constraint, limiting the flexibility of the linker.

-

Aminoethyl Side Chain: The primary amine at the terminus of the ethyl chain serves as a versatile nucleophile for forming stable amide bonds with carboxylic acid-functionalized POI or E3 ligase ligands. This is a common and reliable method for PROTAC assembly.[10]

Synthesis of the Linker Building Block

While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of functionalized piperazinones and related compounds. The following protocol is a representative example of how this key intermediate can be synthesized.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available reagents.

Caption: Proposed synthetic workflow for the target linker.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate

This intermediate can be prepared from commercially available starting materials through various established methods for the synthesis of 3-oxopiperazine derivatives.

Step 2: Alkylation with 2-(Boc-amino)ethyl bromide

This step involves the N-alkylation of the piperazinone intermediate.

-

Materials:

-

tert-Butyl 3-oxopiperazine-1-carboxylate

-

2-(Boc-amino)ethyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

-

Procedure:

-

Dissolve tert-butyl 3-oxopiperazine-1-carboxylate in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Slowly add a solution of 2-(Boc-amino)ethyl bromide in DMF to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(2-(Boc-amino)ethyl)-3-oxopiperazine-1-carboxylate.

-

Step 3: Deprotection of the Primary Amine

The final step is the selective removal of the Boc group from the primary amine.

-

Materials:

-

tert-Butyl 4-(2-(Boc-amino)ethyl)-3-oxopiperazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the product from Step 2 in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product, this compound, can often be used in the next step without further purification after co-evaporation with a solvent like DCM to remove residual TFA.

-

Incorporation into PROTACs: A Step-by-Step Guide

The primary amine of this compound is typically coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via an amide bond formation.

Caption: General workflow for incorporating the linker into a PROTAC.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of the linker to a carboxylic acid-functionalized ligand.

-

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (e.g., a derivative of a kinase inhibitor or an E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound in anhydrous DMF to the activated ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

-

The crude product is then purified, typically by preparative HPLC, to yield the Boc-protected PROTAC intermediate.

-

Characterization and Quality Control of the Final PROTAC

Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and integrity.

| Analytical Technique | Purpose |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the purity of the compound and confirm its molecular weight. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the PROTAC and confirm the presence of all its components. |

| HRMS (High-Resolution Mass Spectrometry) | To obtain an accurate mass measurement, further confirming the elemental composition of the molecule. |

| Preparative HPLC (High-Performance Liquid Chromatography) | For the final purification of the PROTAC to achieve high purity, which is crucial for biological assays. |

Conclusion: A Versatile Tool for Advanced PROTAC Development

This compound represents a valuable and strategically designed building block for the synthesis of sophisticated PROTACs. Its inherent rigidity, potential for improved solubility, and versatile reactive handle for conjugation make it an attractive choice for researchers aiming to optimize the performance of their protein degraders. The modular nature of its incorporation into PROTACs allows for the systematic exploration of linker length and composition, which is a critical aspect of rational PROTAC design. By providing a solid foundation in both the synthesis of this key linker and its application in PROTAC assembly, this guide aims to empower researchers to accelerate the development of novel and effective targeted protein degraders.

References

- Desantis, J., et al. (2022).

- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.

- Desantis, J., et al. (2022).

- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.

- BenchChem. (2025). Application Notes: Synthesis of PROTACs using Acid-PEG4-t-butyl ester.

-

PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

- BenchChem. (2025).

- Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 11(9), 1723–1729.

- PITTELKOW, M., LEWINSKY, R., & CHRISTENSEN, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 179.

- Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(15), 6839-6864.

-

CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]

- Galla, M. S., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. RSC Medicinal Chemistry, 13(10), 1239-1249.

- Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. [Doctoral dissertation, Università degli Studi di Messina].

- Han, X., & Sun, Y. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Frontiers in Pharmacology, 14, 1194829.

- Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 235-257.

- Foley, C. A., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 64(15), 11528–11542.

- Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(17), 9137–9149.

-

BMG LABTECH. (2023). PROTACs: proteolysis-targeting chimeras. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Strategic Integration of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate in PROTAC Design: A Technical Guide

Abstract

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This in-depth technical guide focuses on a specific and increasingly important linker building block: tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate . We will explore the rationale behind its use, its synthesis, its impact on PROTAC properties, and provide practical guidance for its incorporation into drug discovery workflows.

The Central Role of the Linker in PROTAC Function

PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker is not merely a passive tether but an active participant in this process, influencing the stability and geometry of the ternary complex, as well as the overall drug-like properties of the PROTAC molecule.[2]

The composition and length of the linker are critical for optimal PROTAC activity.[2] Linkers are broadly classified based on their flexibility and chemical nature, with common motifs including polyethylene glycol (PEG) chains, alkyl chains, and more rigid heterocyclic scaffolds.[2] While flexible linkers offer synthetic accessibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.[3]

The Rise of Piperazine-Based Linkers: A Focus on Rigidity and Physicochemical Properties

Saturated heterocyclic linkers, such as those containing piperazine and piperidine rings, have gained prominence in PROTAC design for their ability to impart conformational rigidity.[2] This rigidity can lead to a more defined spatial orientation of the target-binding and E3 ligase-recruiting ligands, which is crucial for productive ternary complex formation.[4]

Piperazine-containing linkers offer several advantages:

-

Improved Solubility: The presence of a basic nitrogen atom allows for protonation at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4][5]

-

Enhanced Cell Permeability: The incorporation of a rigid, polar piperazine moiety can modulate the physicochemical properties of the PROTAC, leading to improved cell membrane permeability.[4] This is a significant consideration, as many PROTACs fall outside the traditional "rule of five" for oral bioavailability.

-

Metabolic Stability: The piperazine ring can improve the metabolic stability of the linker by preventing N-dealkylation reactions.[6]

-

Synthetic Versatility: The piperazine scaffold allows for orthogonal protection strategies, enabling the sequential and controlled attachment of the target-binding and E3 ligase-recruiting ligands.[]

This compound: A Key Building Block

3.1. Structure and Physicochemical Properties

"this compound" is a bifunctional linker precursor that incorporates a rigid piperazinone core. The tert-butoxycarbonyl (Boc) group provides a protecting group for one of the nitrogen atoms, allowing for selective functionalization, while the primary amine on the ethyl side chain serves as a reactive handle for conjugation.

| Property | Value | Source |

| CAS Number | 234108-58-8 | [8] |

| Molecular Formula | C11H21N3O3 | [8] |

| Molecular Weight | 243.31 g/mol | [8] |

3.2. Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-Boc-3-oxopiperazine.

Step 1: Synthesis of 1-Boc-3-oxopiperazine

A common method for the synthesis of 1-Boc-3-oxopiperazine involves the reaction of piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O).[1][9]

-

Materials: Piperazin-2-one, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

-

Procedure:

-

Dissolve piperazin-2-one in dichloromethane.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with dichloromethane and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-3-oxopiperazine as a white solid.[9]

-

Step 2: N-Alkylation to Introduce the Aminoethyl Group

The second step involves the alkylation of the N4 position of 1-Boc-3-oxopiperazine with a suitable electrophile bearing a protected amine, followed by deprotection. A common strategy is to use 2-(Boc-amino)ethyl bromide or a similar reagent.

-

Materials: 1-Boc-3-oxopiperazine, 2-(Boc-amino)ethyl bromide, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., acetone or acetonitrile), an acid for deprotection (e.g., trifluoroacetic acid or HCl in dioxane).

-

Procedure:

-

To a solution of 1-Boc-3-oxopiperazine in the chosen solvent, add the base and 2-(Boc-amino)ethyl bromide.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Work up the reaction to isolate the Boc-protected intermediate.

-

Dissolve the intermediate in a suitable solvent and treat with the acid to remove the Boc protecting group from the ethylamine side chain.

-

Neutralize and purify to obtain the final product, this compound.

-

Incorporation into PROTAC Synthesis and Workflow

The synthesized linker, with its free primary amine, is ready for incorporation into a PROTAC molecule. This is typically achieved through an amide bond formation with a carboxylic acid-functionalized E3 ligase ligand or target-binding warhead. The Boc-protected nitrogen of the piperazinone ring can be deprotected later in the synthesis to allow for coupling with the other binding partner.

Evaluation of PROTACs Containing the Piperazinone Linker

Once a PROTAC incorporating the "this compound" derived linker is synthesized, a series of in vitro and in-cell assays are necessary to evaluate its efficacy.

5.1. Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for target degradation. Several biophysical techniques can be employed to characterize this interaction:

| Assay | Principle | Key Information |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff), and cooperativity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry, and thermodynamic parameters (ΔH, ΔS). |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled molecule upon binding. | Binding affinity (KD). |

5.2. Cellular Assays for Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

-

Western Blotting: A widely used method to quantify the levels of the target protein after treatment with the PROTAC.

-

Reporter Gene Assays: Cells can be engineered to express the target protein fused to a reporter (e.g., luciferase or a fluorescent protein), allowing for a high-throughput assessment of protein degradation.

-

Mass Spectrometry-based Proteomics: Provides a global view of protein level changes in response to PROTAC treatment, enabling assessment of selectivity.

Conclusion and Future Perspectives

"this compound" represents a valuable building block for the construction of PROTACs with improved drug-like properties. Its rigid piperazinone core can enhance the conformational stability of the linker, while the basic nitrogen atom can improve solubility and cell permeability. The synthetic accessibility of this linker precursor makes it an attractive choice for medicinal chemists working on the design and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such well-defined and property-enhancing scaffolds will be crucial for the development of the next generation of PROTAC-based therapeutics.

References

- Dal Bello, J., et al. (2022).

- Scafuri, B., et al. (2022).

- Dal Bello, J., et al. (2022).

-

PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

-

PubChem. (n.d.). Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. Retrieved from [Link]

-

Morvan, B. (2013). Re: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8585-8604.

- Bauer, S., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.

Sources

- 1. 1-Boc-3-oxopiperazine (76003-29-7) for sale [vulcanchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 1-Boc-3-oxopiperazine | 76003-29-7 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, a heterobifunctional chemical entity increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to forecast its physicochemical behavior. We present a detailed examination of the structural components—the tert-butoxycarbonyl (Boc) protecting group, the piperazin-3-one core, and the primary aminoethyl side chain—and their collective influence on solubility and stability. Furthermore, this guide offers robust, field-proven experimental protocols for the systematic evaluation of these properties, designed to equip researchers and drug development professionals with the necessary tools for effective compound characterization and formulation development.

Introduction: A Structural Perspective

This compound (CAS No. 234108-58-8) is a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[1][2] As a PROTAC linker, its physicochemical properties are paramount, directly influencing the solubility, permeability, and metabolic stability of the final therapeutic agent.[2][] Understanding the solubility and stability of the isolated linker is a critical first step in the rational design of effective PROTACs.[4][5]

The molecule's structure can be deconstructed into three key functional domains, each contributing distinct physicochemical characteristics:

-

The tert-Butoxycarbonyl (Boc) Group: A lipophilic, bulky protecting group that generally enhances solubility in a wide range of organic solvents.[6] Its presence significantly reduces the polarity and basicity of the piperazine nitrogen it protects.

-

The Piperazin-3-one Ring: A cyclic amide (lactam) structure. The carbonyl group introduces polarity and a hydrogen bond acceptor site, while the overall heterocyclic system contributes to the molecule's scaffold. The presence of the lactam functionality introduces a potential site for hydrolysis.

-

The 2-Aminoethyl Side Chain: This feature introduces a primary amine, a basic and polar functional group capable of forming hydrogen bonds and acting as a proton acceptor. This terminal amine is expected to significantly influence aqueous solubility, particularly in acidic conditions where it will be protonated.

This guide will systematically explore how these structural elements dictate the compound's behavior in various solvent systems and under different stress conditions.

Predicted Solubility Profile

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution.[1][7] For this compound, we can predict its solubility based on the principle of "like dissolves like," considering the contributions of its functional groups.[8]

Aqueous Solubility

The molecule possesses both hydrophobic (Boc group) and hydrophilic (primary amine, amide carbonyl) moieties, suggesting amphiphilic character.

-

Effect of pH: The primary amine (pKa likely around 9-10) will be the dominant factor governing pH-dependent aqueous solubility.

-

In acidic media (pH < 7): The primary amine will be protonated to form an ammonium salt (R-NH3+). This ionization will dramatically increase the molecule's polarity and is predicted to lead to high aqueous solubility .

-

In neutral to basic media (pH > 7): The amine will be in its free base form (R-NH2), reducing its hydrogen bonding capacity with water. The influence of the lipophilic Boc group will become more pronounced, leading to lower aqueous solubility .

-

Organic Solvent Solubility

The presence of the large, nonpolar Boc group is expected to confer good solubility in a range of common organic solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to the molecule's polar functional groups (amide, amine). These solvents are commonly used for preparing stock solutions.

-